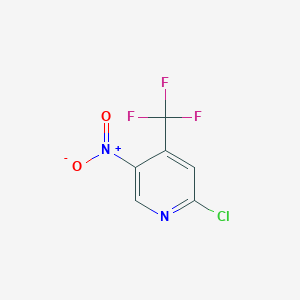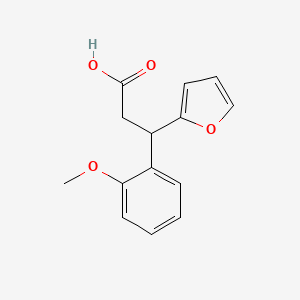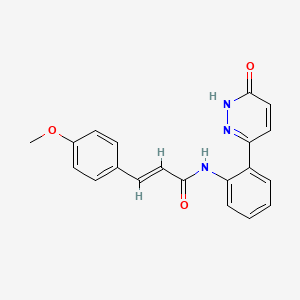![molecular formula C13H22N2O2S B2943252 N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide CAS No. 1444829-09-7](/img/structure/B2943252.png)
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide, also known as S-3-(1-cyanocyclohexyl)-2-hydroxy-2-methyl-N-(2-methoxyethyl)propanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as NMDA receptor antagonists and is being investigated for its ability to treat various neurological disorders, including chronic pain, depression, and anxiety.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide works by blocking the NMDA receptor, which is a type of glutamate receptor that is involved in the regulation of pain, mood, and memory. By blocking this receptor, the compound can reduce the transmission of pain signals and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide can effectively reduce pain and inflammation in animal models. The compound has also been shown to have antidepressant and anxiolytic effects, suggesting that it may be a promising treatment for mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide in lab experiments is its ability to selectively block the NMDA receptor, which can help researchers better understand the role of this receptor in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide. One potential application is in the treatment of chronic pain, as studies have shown that the compound can effectively reduce pain and inflammation. Additionally, the compound may have potential applications in the treatment of mood disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide involves the reaction between 2-methoxyethyl mercaptan and 1-cyanocyclohexyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2-hydroxy-2-methylpropanamide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that this compound can effectively block the NMDA receptor, which is involved in the regulation of pain, mood, and memory.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxyethylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-11(18-9-8-17-2)12(16)15-13(10-14)6-4-3-5-7-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWAWDSIYHSYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)

![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)
![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)



![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine](/img/structure/B2943192.png)